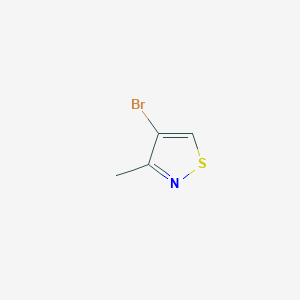
2-Oxopiperazina-1-carboxilato de tert-butilo
Descripción general
Descripción
Tert-Butyl 2-oxopiperazine-1-carboxylate is a useful research compound. Its molecular formula is C9H16N2O3 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-oxopiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-oxopiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de compuestos bioactivos
2-Oxopiperazina-1-carboxilato de tert-butilo: sirve como un bloque de construcción versátil en la síntesis de varios compuestos bioactivos. Su porción piperazina es un elemento crucial que se encuentra en los inhibidores selectivos de la proteasa tipo tripsina del factor Xa, que son importantes para el desarrollo de terapias anticoagulantes . Además, se utiliza como un enlace en los ácidos hidroxámicos como inhibidores de la histona desacetilasa (HDAC), que tienen implicaciones en el tratamiento del cáncer .
Investigación radiofarmacéutica
En la investigación radiofarmacéutica, este compuesto se utiliza como materia prima para los compuestos espiro. Estos compuestos espiro son importantes para la introducción suave del flúor-18, un isótopo radiactivo utilizado en imágenes de tomografía por emisión de positrones (PET) . Esta aplicación es crítica para las técnicas de diagnóstico no invasivas y la detección del cáncer.
Descubrimiento de fármacos
La incorporación de This compound en las moléculas de fármacos mejora su interacción con las macromoléculas biológicas debido a la flexibilidad conformacional y los átomos de nitrógeno polares del anillo de piperazina. Esta característica se explota en el campo del descubrimiento de fármacos para mejorar la eficacia y especificidad de los agentes terapéuticos .
Agentes antibacterianos y antifúngicos
Los derivados de este compuesto se han estudiado por sus actividades antibacterianas y antifúngicas. Sirven como intermediarios en la síntesis de compuestos que exhiben actividad moderada contra varios microorganismos, lo cual es esencial para el desarrollo de nuevos fármacos antimicrobianos .
Síntesis de compuestos orgánicos
Este compuesto químico se utiliza en la síntesis de una amplia gama de compuestos orgánicos, incluidos amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas. Estos compuestos tienen diversas aplicaciones que van desde la ciencia de los materiales hasta los productos farmacéuticos .
Investigación de agentes terapéuticos
This compound: se está explorando su potencial como agente terapéutico en varios estados de enfermedad. Sus propiedades estructurales lo convierten en una herramienta valiosa en la biología sintética, donde se puede utilizar para modificar o mejorar las propiedades de las moléculas biológicas.
Mecanismo De Acción
Target of Action
It’s known that piperazine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
Piperazine derivatives are generally known to interact with their targets, leading to a series of biochemical reactions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would be dependent on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-Butyl 2-oxopiperazine-1-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Direcciones Futuras
While specific future directions for “tert-Butyl 2-oxopiperazine-1-carboxylate” are not mentioned, it’s worth noting that piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities .
Análisis Bioquímico
Biochemical Properties
tert-Butyl 2-oxopiperazine-1-carboxylate: plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo Buchwald-Hartwig coupling reactions with aryl halides . This interaction is facilitated by enzymes that catalyze the formation of carbon-nitrogen bonds, which are crucial in the synthesis of many biologically active compounds. The nature of these interactions often involves the formation of stable intermediates that can further react to form the desired products.
Cellular Effects
The effects of tert-Butyl 2-oxopiperazine-1-carboxylate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of DNA gyrase inhibitors, which are essential for DNA replication and transcription . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and proliferation.
Molecular Mechanism
At the molecular level, tert-Butyl 2-oxopiperazine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to form hydrogen bonds and other interactions with target enzymes, leading to changes in their activity. These interactions can result in the inhibition of enzyme function or the activation of specific biochemical pathways, ultimately affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 2-oxopiperazine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of tert-Butyl 2-oxopiperazine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects . These threshold effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
tert-Butyl 2-oxopiperazine-1-carboxylate: is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. The compound’s interactions with enzymes such as DNA gyrase inhibitors highlight its role in modulating key biochemical pathways . These interactions can lead to changes in the levels of specific metabolites, affecting cellular function and health.
Transport and Distribution
The transport and distribution of tert-Butyl 2-oxopiperazine-1-carboxylate within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall efficacy and function.
Subcellular Localization
tert-Butyl 2-oxopiperazine-1-carboxylate: exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of specific biochemical pathways.
Propiedades
IUPAC Name |
tert-butyl 2-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-10-6-7(11)12/h10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORUSJZOKKMNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619121 | |
| Record name | tert-Butyl 2-oxopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889958-14-9 | |
| Record name | tert-Butyl 2-oxopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERAZIN-2-ONE, N1-BOC PROTECTED | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)









